7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H23N3OS and its molecular weight is 449.57. The purity is usually 95%.
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Biological Activity
7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034490-13-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H23N3OS with a molecular weight of 449.6 g/mol. The structure features a pyrrolo-pyrimidine core, which is often associated with various biological activities.
Property | Value |
---|---|
CAS Number | 2034490-13-4 |
Molecular Formula | C28H23N3OS |
Molecular Weight | 449.6 g/mol |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that they can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis and growth. In particular, certain derivatives were reported to be up to 100-fold more potent than standard treatments in inhibiting tumor growth in mouse models .
Inhibition of Kinases
The compound's structural characteristics suggest potential inhibitory effects on various kinases involved in cancer progression and other diseases. For example, inhibitors targeting LRRK2 (Leucine-rich repeat kinase 2), which is linked to Parkinson’s disease, have been developed from similar chemical frameworks. The optimization of these inhibitors has led to compounds with enhanced selectivity and potency .
The proposed mechanism of action for compounds like this compound involves the inhibition of specific protein kinases that are pivotal in signaling pathways related to cell proliferation and survival. By disrupting these pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- In Vivo Studies : A study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as VEGFR inhibitors in mouse models. The results showed significant reduction in tumor size and metastasis when treated with these compounds .
- Pharmacological Evaluation : A pharmacological profile of related compounds indicated their potential as therapeutic agents against various cancers due to their ability to inhibit angiogenesis effectively .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS/c1-3-20-13-15-21(16-14-20)18-33-28-30-25-23(22-10-5-4-6-11-22)17-29-26(25)27(32)31(28)24-12-8-7-9-19(24)2/h3-17,29H,1,18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORZEEDLBOANME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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